Home > Products > Screening Compounds P43743 > N-methyl Leukotriene C4
N-methyl Leukotriene C4 -

N-methyl Leukotriene C4

Catalog Number: EVT-10884510
CAS Number:
Molecular Formula: C31H49N3O9S
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methyl Leukotriene C4 is a synthetic analog of Leukotriene C4, which is a potent lipid mediator involved in inflammatory responses, particularly in conditions such as asthma and allergic reactions. The compound is produced by various immune cells, including neutrophils, macrophages, and mast cells, through the action of the enzyme Leukotriene C4 synthase. This enzyme catalyzes the conjugation of glutathione to an unstable epoxide intermediate, LTA4 (leukotriene A4), resulting in the formation of Leukotriene C4. N-methyl Leukotriene C4 is characterized by its resistance to further metabolism into other leukotrienes, making it a valuable tool for research into leukotriene signaling pathways and receptor interactions .

Source

N-methyl Leukotriene C4 is synthesized artificially for research purposes. Its parent compound, Leukotriene C4, is naturally produced in the body during inflammatory responses. The synthesis of N-methyl Leukotriene C4 allows for the study of leukotriene receptors without the complications arising from rapid metabolism seen with natural leukotrienes .

Classification

N-methyl Leukotriene C4 falls under the category of cysteinyl leukotrienes, which are a group of eicosanoids derived from arachidonic acid. It is classified as a potent agonist for the cysteinyl leukotriene receptor type 2 (CysLT2) and exhibits significant biological activity associated with inflammation and smooth muscle contraction .

Synthesis Analysis

Methods

The synthesis of N-methyl Leukotriene C4 typically involves chemical modification of the natural Leukotriene C4 structure. The specific method may vary but generally includes:

  1. Starting Material: The synthesis begins with LTA4 or a related precursor.
  2. Chemical Modification: The introduction of a methyl group at the nitrogen position alters the compound's metabolic stability.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays .

Technical Details

The synthesis process requires precise control over reaction conditions, including temperature and pH, to optimize yield and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of N-methyl Leukotriene C4 .

Molecular Structure Analysis

Structure

N-methyl Leukotriene C4 has a complex molecular structure characterized by:

  • Molecular Formula: C31H49N3O9SC_{31}H_{49}N_{3}O_{9}S
  • Molecular Weight: 639.801 g/mol
  • Structural Features: The compound contains multiple functional groups including amides and thiol esters that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

N-methyl Leukotriene C4 participates in various biochemical reactions primarily through its interaction with cysteinyl leukotriene receptors. Key reactions include:

  1. Receptor Binding: N-methyl Leukotriene C4 binds selectively to CysLT2 receptors, triggering downstream signaling pathways associated with inflammation.
  2. Metabolism: Unlike its parent compound, N-methyl Leukotriene C4 is less susceptible to enzymatic degradation, allowing it to exert prolonged effects in biological systems .

Technical Details

The binding affinity and efficacy of N-methyl Leukotriene C4 can be quantitatively assessed using radiolabeled receptor assays or functional assays measuring calcium mobilization in target cells .

Mechanism of Action

Process

The mechanism of action for N-methyl Leukotriene C4 involves:

  1. Receptor Activation: Upon binding to CysLT2 receptors, it activates G-protein coupled receptor signaling pathways.
  2. Cellular Responses: This activation leads to various cellular responses including bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells to sites of injury or infection.

Data

In vivo studies have demonstrated that N-methyl Leukotriene C4 induces vascular leakiness in models expressing human CysLT2 receptors while showing reduced activity in knockout models, confirming its receptor-specific action .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: More stable than its natural counterpart due to reduced metabolic conversion.

These properties make N-methyl Leukotriene C4 suitable for laboratory studies focused on leukotrienes' role in inflammation .

Applications

N-methyl Leukotriene C4 has several scientific applications:

  • Research Tool: It serves as a selective agonist for studying cysteinyl leukotriene receptor signaling pathways.
  • Inflammation Studies: Used in models of asthma and other inflammatory diseases to assess leukotriene-mediated effects.
  • Drug Development: Potentially useful in developing therapeutic agents targeting leukotriene pathways for conditions like asthma or allergic reactions.
Biosynthesis and Enzymatic Pathways

Role of Leukotriene C4 Synthase in Leukotriene Biosynthesis

Leukotriene C4 synthase is the pivotal and committed enzyme in cysteinyl leukotriene biosynthesis, catalyzing the conjugation of Leukotriene A4 with reduced glutathione to form Leukotriene C4 [3] [5]. This 18-kDa integral membrane protein functions exclusively in this reaction, positioning it as the terminal enzymatic step for cysteinyl leukotriene generation. The enzyme exhibits a restricted cellular distribution, primarily localizing to hematopoietic cells including mast cells, eosinophils, monocytes/macrophages, and platelets [3] [8]. Notably, platelets uniquely express Leukotriene C4 synthase without possessing the complete upstream biosynthetic machinery, making them dependent on transcellular pathways for Leukotriene A4 supply [3].

N-methyl Leukotriene C4 biosynthesis fundamentally depends on this enzymatic framework. The methylation occurs post-conjugation, modifying the glutathione moiety of Leukotriene C4. Consequently, Leukotriene C4 synthase activity directly governs substrate availability for N-methyl Leukotriene C4 formation. The enzyme's kinetic parameters—a Michaelis constant (Km) of 3.6 μM for Leukotriene A4 and 1.6 mM for glutathione, with a maximal velocity (Vmax) of 1.3 μmol/mg/min—establish the baseline catalytic efficiency for precursor production [5]. These kinetic constraints inherently regulate potential N-methyl Leukotriene C4 synthesis rates in biological systems.

Table 1: Enzymatic Characteristics of Human Leukotriene C4 Synthase

ParameterValueSignificance
Molecular Mass18 kDaIntegral membrane protein
Km (Leukotriene A4)3.6 μMHigh affinity for epoxide substrate
Km (Glutathione)1.6 mMLower affinity for cosubstrate
Vmax1.3 μmol/mg/minCatalytic efficiency under saturating conditions
Primary InhibitorsMK-886, Co2+Pharmacological and ion modulation

Transcellular Metabolism of Leukotriene A4 and Glutathione Conjugation

The biosynthesis of N-methyl Leukotriene C4 critically involves transcellular metabolic pathways where Leukotriene A4 produced in one cell type is transferred to adjacent cells for conjugation and subsequent methylation. This metabolic cooperation is essential because the complete biosynthetic machinery is rarely co-localized within a single cell type. Polymorphonuclear neutrophils, monocytes, and macrophages express 5-lipoxygenase and 5-lipoxygenase-activating protein, enabling Leukotriene A4 synthesis, yet often lack sufficient Leukotriene C4 synthase activity [1] [6]. Conversely, platelets and endothelial cells possess high Leukotriene C4 synthase activity but cannot produce Leukotriene A4 de novo [2] [6].

Experimental evidence demonstrates that calcium ionophore-activated neutrophils release unstable Leukotriene A4 into the extracellular milieu. This intermediate is efficiently taken up by platelets and converted to Leukotriene C4 through glutathione conjugation catalyzed by platelet Leukotriene C4 synthase [2] [6]. Albumin stabilizes Leukotriene A4 in this extracellular transfer, significantly enhancing transcellular Leukotriene C4 production [2]. The resulting Leukotriene C4 serves as the direct precursor for enzymatic methylation at the N-terminal position, generating N-methyl Leukotriene C4. In vivo significance of transcellular biosynthesis is confirmed through bone marrow chimera studies, where wild-type platelets rescued cysteinyl leukotriene production in 5-lipoxygenase-deficient mice after immune challenge [6]. This metabolic handoff represents the principal route for systemic N-methyl Leukotriene C4 generation during inflammatory responses.

Structural Determinants of Leukotriene C4 Synthase Substrate Specificity

Leukotriene C4 synthase belongs to the MAPEG superfamily (Membrane-Associated Proteins in Eicosanoid and Glutathione Metabolism), characterized by trimeric organization and four transmembrane helices per monomer [7] [10]. Electron crystallography at 4.5 Å resolution reveals a homotrimeric structure with each subunit containing α-helices oriented perpendicularly to the membrane plane [10]. This architecture creates a hydrophobic substrate-binding environment critical for accommodating Leukotriene A4. Unlike microsomal glutathione S-transferases that conjugate glutathione to xenobiotics, Leukotriene C4 synthase exhibits exquisite substrate specificity for Leukotriene A4, governed by key catalytic residues [5] [7].

Site-directed mutagenesis identifies two residues indispensable for catalysis: Arginine 51 and Tyrosine 93. Arginine 51 facilitates epoxide ring opening in Leukotriene A4 through electrostatic stabilization of the transition state, while Tyrosine 93 deprotonates glutathione to generate the reactive thiolate anion (GS⁻) [5] [9]. This catalytic mechanism imposes constraints on the enzyme's ability to process modified substrates. The enzyme's narrow active site cleft, visualized through homology modeling, sterically excludes bulkier analogs like N-methyl Leukotriene A4 from productive binding. However, structural analyses suggest that post-conjugation methylation at the glutathione nitrogen (forming N-methyl Leukotriene C4) would not disrupt initial enzyme-substrate recognition, as modification occurs distal to the tripeptide's sulfhydryl group.

Table 2: Catalytic Residues Governing Substrate Specificity in Human Leukotriene C4 Synthase

ResidueFunctionConsequence of Mutation
Arginine 51Electrostatic stabilization of epoxide ring>95% loss of catalytic activity
Tyrosine 93Glutathione deprotonationComplete abolition of thiolate formation
Tryptophan 116Substrate positioning in binding pocketImpaired Leukotriene A4 affinity
Serine 36Phosphoregulation siteReduced Vmax upon phosphorylation

Phosphoregulation of Leukotriene C4 Synthase Activity via Serine 36 Phosphorylation

Leukotriene C4 synthase activity is subject to post-translational regulation through phosphorylation at Serine 36, a conserved residue within a protein kinase C consensus motif. Phosphorylation at this site substantially reduces the enzyme's catalytic velocity (Vmax) without altering substrate affinity (Km) [4] [8]. This modification introduces a negatively charged phosphate group that may induce conformational changes in the enzyme's cytoplasmic domains or modulate oligomerization state, thereby attenuating its ability to process Leukotriene A4.

The functional impact extends to N-methyl Leukotriene C4 biosynthesis since phosphorylation-mediated suppression of Leukotriene C4 formation directly limits precursor availability. Protein kinase C activation by inflammatory stimuli (e.g., phorbol esters) triggers this inhibitory phosphorylation, creating a negative feedback loop during sustained immune activation [4]. Mutagenesis studies confirm that substituting Serine 36 with alanine (S36A) produces a phosphorylation-resistant enzyme with higher constitutive activity, while aspartate substitution (S36D) mimicking permanent phosphorylation reduces activity comparably to phosphorylated wild-type enzyme [4]. This regulatory mechanism implies that inflammatory contexts with heightened protein kinase C activity—such as asthma exacerbations or vascular injury—may exhibit diminished N-methyl Leukotriene C4 production due to phosphoinhibition of the conjugating enzyme. Notably, the in vivo relevance of this pathway is demonstrated in balloon-injured rat carotid arteries, where Leukotriene C4 synthase upregulation coincides with increased phosphorylation, suggesting dynamic control during pathological remodeling [8].

Properties

Product Name

N-methyl Leukotriene C4

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Molecular Formula

C31H49N3O9S

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1

InChI Key

FPLBRCJNODNRQZ-UYCXAPQFSA-N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.